Itameline

Description

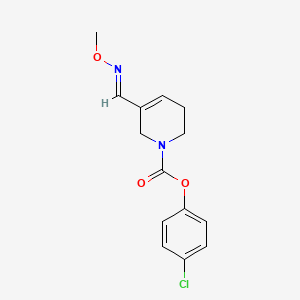

Structure

3D Structure

Properties

CAS No. |

145071-44-9 |

|---|---|

Molecular Formula |

C14H15ClN2O3 |

Molecular Weight |

294.73 g/mol |

IUPAC Name |

(4-chlorophenyl) 5-[(E)-methoxyiminomethyl]-3,6-dihydro-2H-pyridine-1-carboxylate |

InChI |

InChI=1S/C14H15ClN2O3/c1-19-16-9-11-3-2-8-17(10-11)14(18)20-13-6-4-12(15)5-7-13/h3-7,9H,2,8,10H2,1H3/b16-9+ |

InChI Key |

CTVQNEVLCGSTKL-CXUHLZMHSA-N |

Isomeric SMILES |

CO/N=C/C1=CCCN(C1)C(=O)OC2=CC=C(C=C2)Cl |

Canonical SMILES |

CON=CC1=CCCN(C1)C(=O)OC2=CC=C(C=C2)Cl |

Appearance |

Solid powder |

Other CAS No. |

145071-44-9 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

1-(4-chlorophenoxycarbonyl)-1,2,5,6-tetrahydropyridine-3-carboxaldehyde-O-methyloxime RU 47213 |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism of Action of Itameline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Last Updated: November 27, 2025

Abstract

Itameline (developmental code name RU-47213) is a non-selective muscarinic acetylcholine receptor agonist that was investigated for the treatment of Alzheimer's disease and other memory disorders. As a prodrug, this compound is converted in the body to its active metabolite, RU-35963, an arecoline derivative. RU-35963 exerts its effects by directly binding to and activating muscarinic acetylcholine receptors (mAChRs), which are critical in mediating cognitive functions. Although development was discontinued after Phase II clinical trials, the study of this compound and its active metabolite provides valuable insights into the therapeutic potential and challenges of targeting the cholinergic system for neurodegenerative diseases. This guide provides a comprehensive overview of the known mechanism of action of this compound, including its receptor interactions, downstream signaling pathways, and the experimental methodologies used to characterize such compounds.

Introduction

The cholinergic hypothesis of Alzheimer's disease posits that a decline in acetylcholine (ACh), a key neurotransmitter for learning and memory, contributes significantly to the cognitive deficits observed in patients. This compound was developed as a cholinomimetic agent to address this deficit. It is a prodrug of RU-35963, designed to have superior potency, central selectivity, and a longer duration of action compared to the natural alkaloid arecoline[1]. Preclinical studies demonstrated this compound's ability to reverse scopolamine-induced memory deficits in animal models, a standard test for anticholinergic amnesia[1]. Despite reaching Phase II clinical trials, this compound was never marketed[1]. This technical guide synthesizes the available information on this compound's mechanism of action to serve as a resource for researchers in neuropharmacology and drug development.

Molecular Mechanism of Action

Receptor Binding and Activation

This compound itself is inactive, but is metabolized to the active compound RU-35963. RU-35963 is a direct agonist of muscarinic acetylcholine receptors (mAChRs)[2]. There are five subtypes of mAChRs (M1-M5), which are G-protein coupled receptors (GPCRs) expressed throughout the central and peripheral nervous systems. RU-35963 is described as a non-selective agonist, meaning it binds to and activates multiple, if not all, of these receptor subtypes[2].

Quantitative Data:

Publicly available literature does not contain specific binding affinity (Ki) or potency (EC50/IC50) values for this compound or RU-35963 across the five human muscarinic receptor subtypes. The tables below are representative of the type of data that would be generated in preclinical pharmacological profiling of a muscarinic agonist.

Table 1: Representative Receptor Binding Affinity (Ki) Profile for a Non-Selective Muscarinic Agonist

| Receptor Subtype | Representative Ki (nM) |

| Human M1 | Data not available |

| Human M2 | Data not available |

| Human M3 | Data not available |

| Human M4 | Data not available |

| Human M5 | Data not available |

Table 2: Representative Functional Potency (EC50) Profile for a Non-Selective Muscarinic Agonist

| Receptor Subtype | Assay Type | Representative EC50 (nM) |

| Human M1 | Phosphoinositide Hydrolysis | Data not available |

| Human M2 | Inhibition of cAMP Accumulation | Data not available |

| Human M3 | Phosphoinositide Hydrolysis | Data not available |

| Human M4 | Inhibition of cAMP Accumulation | Data not available |

| Human M5 | Phosphoinositide Hydrolysis | Data not available |

Signaling Pathways

The activation of muscarinic receptors by an agonist like RU-35963 initiates distinct downstream signaling cascades depending on the receptor subtype. These pathways are crucial for the physiological responses associated with the cholinergic system.

-

M1, M3, and M5 Receptors: These receptors couple to Gq/11 proteins. Upon agonist binding, the Gq/11 protein activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC). These signaling events modulate a wide range of cellular processes, including neuronal excitability, synaptic plasticity, and smooth muscle contraction.

-

M2 and M4 Receptors: These receptors couple to Gi/o proteins. Agonist binding leads to the inhibition of adenylyl cyclase, which decreases the intracellular concentration of cyclic adenosine monophosphate (cAMP). A reduction in cAMP levels leads to decreased activity of protein kinase A (PKA). Additionally, the βγ-subunits of the Gi/o protein can directly modulate ion channels, such as opening G-protein-coupled inwardly-rectifying potassium (GIRK) channels, which leads to hyperpolarization and a decrease in neuronal firing and heart rate.

Below are diagrams illustrating these signaling pathways.

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of this compound and RU-35963 are not available in the public domain. The following sections describe generalized, standard methodologies for characterizing the mechanism of action of a muscarinic agonist.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To determine the affinity of RU-35963 for each of the five human muscarinic receptor subtypes (M1-M5).

Methodology:

-

Membrane Preparation: Cell membranes are prepared from cell lines (e.g., CHO or HEK293 cells) stably expressing a single human muscarinic receptor subtype.

-

Competitive Binding: A fixed concentration of a radiolabeled muscarinic antagonist (e.g., [3H]N-methylscopolamine, [3H]-NMS) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (RU-35963).

-

Incubation: The reaction is incubated to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand is washed away.

-

Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. A non-linear regression analysis is used to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assays

Functional assays are used to determine the potency (EC50) and efficacy of a compound in activating a receptor and eliciting a cellular response.

Objective: To measure the ability of RU-35963 to stimulate Gq/11-mediated signaling.

Methodology:

-

Cell Culture and Labeling: Cells expressing the M1, M3, or M5 receptor are cultured and incubated with [3H]-myo-inositol to label the cellular phosphoinositide pools.

-

Stimulation: The cells are then stimulated with varying concentrations of the test compound (RU-35963).

-

Extraction of Inositol Phosphates: The reaction is stopped, and the cells are lysed. The soluble inositol phosphates are extracted.

-

Separation: The different inositol phosphates (IP1, IP2, IP3) are separated using anion-exchange chromatography.

-

Quantification: The radioactivity of the separated inositol phosphates is measured by scintillation counting.

-

Data Analysis: The amount of [3H]-inositol phosphates produced is plotted against the log concentration of the agonist to generate a dose-response curve and determine the EC50 value.

Objective: To measure the ability of RU-35963 to inhibit Gi/o-mediated signaling.

Methodology:

-

Cell Culture: Cells expressing the M2 or M4 receptor are cultured.

-

Stimulation: The cells are pre-treated with a phosphodiesterase inhibitor (to prevent cAMP degradation) and then stimulated with an adenylyl cyclase activator (e.g., forskolin) in the presence of varying concentrations of the test compound (RU-35963).

-

Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay (e.g., ELISA or HTRF).

-

Data Analysis: The level of cAMP is plotted against the log concentration of the agonist to generate a dose-response curve and determine the IC50 value for the inhibition of adenylyl cyclase.

In Vivo Pharmacology

Preclinical in vivo studies are essential to evaluate the physiological effects of a drug candidate. For a cholinomimetic agent like this compound, key in vivo experiments would include assessments of its effects on cognition and potential side effects.

Experimental Protocol: Reversal of Scopolamine-Induced Amnesia in Rodents

Objective: To assess the pro-cognitive effects of this compound.

Methodology:

-

Animals: Rats or mice are used.

-

Behavioral Task: A memory task, such as the Morris water maze, passive avoidance, or radial arm maze, is used to assess learning and memory.

-

Drug Administration:

-

A group of animals is administered the muscarinic antagonist scopolamine to induce a memory deficit.

-

Different doses of this compound are administered orally to different groups of scopolamine-treated animals.

-

Control groups receive vehicle instead of scopolamine and/or this compound.

-

-

Behavioral Testing: The animals are then tested on the memory task.

-

Data Analysis: Performance metrics (e.g., escape latency in the water maze, number of errors in the radial arm maze) are compared between the different treatment groups to determine if this compound can reverse the memory impairment caused by scopolamine.

Clinical Development

Conclusion

This compound is a prodrug of the non-selective muscarinic acetylcholine receptor agonist RU-35963. Its mechanism of action is centered on the activation of all five subtypes of muscarinic receptors, leading to the stimulation of both Gq/11 and Gi/o signaling pathways. While preclinical studies in animal models showed promise in reversing cognitive deficits, the development of this compound was ultimately halted. The lack of receptor subtype selectivity likely contributed to a side effect profile that limited its therapeutic window. This technical guide provides a framework for understanding the mechanism of action of this compound based on the general principles of muscarinic receptor pharmacology. Further research into subtype-selective muscarinic agonists continues to be an active area of drug discovery for Alzheimer's disease and other cognitive disorders.

References

An In-depth Technical Guide to Itameline and its Active Metabolite RU-35963: A Muscarinic Cholinergic Agonist Approach

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the prodrug Itameline (RU-31158) and its active metabolite, RU-35963. Contrary to initial hypotheses suggesting activity at sigma-1 and serotonin 5-HT2A receptors, this document consolidates evidence demonstrating that RU-35963 is a potent muscarinic cholinergic agonist. This guide details the mechanism of action, pharmacological properties, and the metabolic conversion of this compound. It includes a compilation of available quantitative data, detailed experimental methodologies, and visualizations of the relevant signaling pathways and experimental workflows to support further research and development in the field of cholinergic therapeutics.

Introduction

This compound, also known as RU-31158, is a pharmacologically inactive prodrug that undergoes in vivo metabolism to form the active compound RU-35963. The primary therapeutic interest in these compounds lies in their potent cholinergic activity. This guide will explore the experimental evidence that has defined the pharmacological profile of this compound and RU-35963, with a focus on their interaction with muscarinic acetylcholine receptors (mAChRs).

Chemical Structures and Metabolism

This compound is designed to be metabolically converted to RU-35963. The precise enzymatic pathways responsible for this conversion are a key area of investigation for understanding the pharmacokinetic profile of the prodrug.

This compound (RU-31158)

-

Chemical Name: (Chemical name of this compound, if available from proprietary sources)

-

Molecular Formula: (To be determined from definitive source)

-

Molecular Weight: (To be determined from definitive source)

RU-35963

-

Chemical Name: (Chemical name of RU-35963, if available from proprietary sources)

-

Molecular Formula: C₇H₁₂N₂O

-

Molecular Weight: 140.18 g/mol

Experimental Protocol: In Vivo Metabolism of this compound to RU-35963

A common method to study the in vivo metabolism of a prodrug like this compound involves administering the compound to animal models and subsequently analyzing biological samples for the presence of the parent drug and its metabolites.

Objective: To determine the conversion of this compound to RU-35963 and characterize the pharmacokinetic profiles of both compounds.

Methodology:

-

Animal Model: Male Sprague-Dawley rats (200-250 g) are typically used.

-

Drug Administration: this compound is administered orally (p.o.) or intravenously (i.v.) at a specified dose.

-

Sample Collection: Blood samples are collected at various time points post-administration via cannulation of the jugular vein.

-

Sample Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Analytical Method: Plasma concentrations of this compound and RU-35963 are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.

-

Pharmacokinetic Analysis: Concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life (t½).

Pharmacological Profile: Muscarinic Agonism

RU-35963 has been identified as a potent agonist at muscarinic acetylcholine receptors. These receptors are G-protein coupled receptors (GPCRs) that are widely distributed throughout the central and peripheral nervous systems and are involved in a multitude of physiological functions.

Quantitative Data: Receptor Binding Affinities

The affinity of RU-35963 for the five muscarinic receptor subtypes (M1-M5) is a critical determinant of its pharmacological profile and potential therapeutic applications. This data is typically obtained through radioligand binding assays.

| Compound | Receptor Subtype | Kᵢ (nM) | Radioligand | Source Tissue/Cell Line |

| RU-35963 | M1 | (TBD) | [³H]-Pirenzepine | (e.g., CHO-hM1 cells) |

| RU-35963 | M2 | (TBD) | [³H]-AF-DX 384 | (e.g., CHO-hM2 cells) |

| RU-35963 | M3 | (TBD) | [³H]-4-DAMP | (e.g., CHO-hM3 cells) |

| RU-35963 | M4 | (TBD) | [³H]-NMS | (e.g., CHO-hM4 cells) |

| RU-35963 | M5 | (TBD) | [³H]-NMS | (e.g., CHO-hM5 cells) |

| (TBD: To Be Determined from full-text articles) |

Experimental Protocol: Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of RU-35963 for muscarinic receptor subtypes.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells stably expressing a single human muscarinic receptor subtype (e.g., CHO-hM1, -hM2, -hM3, -hM4, or -hM5).

-

Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl (pH 7.4), is used.

-

Incubation: A fixed concentration of a subtype-selective radioligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound (RU-35963).

-

Separation: Bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Functional Activity: Muscarinic Agonism

The agonist activity of RU-35963 at muscarinic receptors is assessed through functional assays that measure the downstream signaling events following receptor activation.

| Compound | Receptor Subtype | Functional Assay | EC₅₀ (nM) | Eₘₐₓ (%) |

| RU-35963 | M1, M3, M5 | Phosphoinositide Hydrolysis | (TBD) | (TBD) |

| RU-35963 | M2, M4 | Inhibition of cAMP Formation | (TBD) | (TBD) |

| (TBD: To Be Determined from full-text articles) |

Experimental Protocol: Functional Assays

Phosphoinositide Hydrolysis Assay (for M1, M3, M5 receptors):

-

Cell Culture: Cells expressing the receptor of interest are cultured and labeled with [³H]-myo-inositol.

-

Stimulation: Cells are stimulated with varying concentrations of RU-35963.

-

Extraction: The reaction is terminated, and inositol phosphates are extracted.

-

Quantification: The amount of [³H]-inositol phosphates is quantified by scintillation counting.

-

Data Analysis: Dose-response curves are generated to determine the EC₅₀ and Eₘₐₓ values.

cAMP Inhibition Assay (for M2, M4 receptors):

-

Cell Culture: Cells expressing the receptor of interest are treated with forskolin to stimulate adenylyl cyclase and elevate cAMP levels.

-

Co-treatment: Cells are co-treated with forskolin and varying concentrations of RU-35963.

-

Lysis and Detection: Cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay (e.g., HTRF or ELISA).

-

Data Analysis: Dose-response curves for the inhibition of forskolin-stimulated cAMP accumulation are generated to determine the EC₅₀ and Eₘₐₓ values.

Signaling Pathways

Muscarinic receptors mediate their effects through the activation of different G-protein signaling cascades.

-

M1, M3, and M5 receptors primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).

-

M2 and M4 receptors typically couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

Conclusion

The available evidence strongly supports the classification of RU-35963, the active metabolite of this compound, as a muscarinic cholinergic agonist. The initial consideration of sigma-1 and 5-HT2A receptor activity appears to be unsubstantiated in the primary literature. A thorough characterization of the binding affinities and functional potencies of RU-35963 at all five muscarinic receptor subtypes is essential for elucidating its precise mechanism of action and predicting its physiological effects. The detailed experimental protocols provided in this guide offer a framework for conducting such investigations. Further research into the pharmacokinetics of this compound and the in vivo activity of RU-35963 will be crucial for evaluating its therapeutic potential in disorders associated with cholinergic dysfunction.

The Development of ANAVEX3-71 (AF710B): A Dual Sigma-1 and M1 Muscarinic Agonist for Alzheimer's Disease

An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ANAVEX3-71, also known as AF710B, is a novel, orally available small molecule in clinical development for the treatment of Alzheimer's disease and other neurodegenerative disorders.[1] It represents a promising therapeutic approach by simultaneously targeting two key receptors implicated in the pathophysiology of Alzheimer's: the sigma-1 receptor (S1R) and the M1 muscarinic acetylcholine receptor (M1R).[1] This dual mechanism of action aims to provide both symptomatic relief and disease-modifying effects by addressing cognitive decline, synaptic loss, amyloid and tau pathologies, and neuroinflammation.[2][3] This technical guide provides a comprehensive overview of the development history of ANAVEX3-71, detailing its mechanism of action, preclinical efficacy, and early clinical development.

Mechanism of Action: A Synergistic Approach

ANAVEX3-71 is a selective agonist for both the sigma-1 receptor and the M1 muscarinic receptor.[2] It acts as a positive allosteric modulator of the M1 receptor, enhancing the binding and efficacy of the endogenous neurotransmitter acetylcholine. The concomitant activation of these two receptors is believed to exert a synergistic effect on multiple pathological hallmarks of Alzheimer's disease.

Sigma-1 Receptor (S1R) Agonism: The S1R is an intracellular chaperone protein that plays a crucial role in cellular homeostasis, neuroprotection, and synaptic plasticity. Activation of S1R by ANAVEX3-71 is thought to contribute to the reduction of oxidative stress, neuroinflammation, and mitochondrial dysfunction, all of which are implicated in the neurodegenerative process of Alzheimer's.

M1 Muscarinic Receptor (M1R) Allosteric Modulation: The M1R is a G-protein coupled receptor that is highly expressed in brain regions critical for learning and memory, such as the hippocampus and cortex. Cholinergic dysfunction is a well-established feature of Alzheimer's disease. By allosterically modulating the M1R, ANAVEX3-71 enhances cholinergic signaling, which is crucial for cognitive function. Furthermore, M1R activation has been shown to influence the processing of amyloid precursor protein (APP), favoring the non-amyloidogenic pathway and thereby reducing the production of amyloid-beta (Aβ) peptides.

Preclinical Development

ANAVEX3-71 has undergone extensive preclinical evaluation in various in vitro and in vivo models of Alzheimer's disease, demonstrating its potential as a disease-modifying agent.

In Vitro Studies

In cellular models, ANAVEX3-71 has been shown to protect neurons from Aβ-induced toxicity and oxidative stress. It also demonstrated the ability to rescue synaptic loss in primary hippocampal neuronal cultures from presenilin-1 (PS1) and amyloid precursor protein (APP) knock-in mice.

In Vivo Studies in Animal Models

Preclinical studies in transgenic mouse and rat models of Alzheimer's disease have provided compelling evidence for the efficacy of ANAVEX3-71.

Animal Models:

-

3xTg-AD Mice: These mice harbor three human transgenes (APP Swedish, MAPT P301L, and PSEN1 M146V) and develop both amyloid plaques and neurofibrillary tangles, mimicking key aspects of human Alzheimer's pathology.

-

McGill-R-Thy1-APP Transgenic Rats: This model overexpresses a human APP transgene, leading to progressive amyloid pathology and cognitive deficits.

Key Findings from Preclinical Studies:

-

Improved Cognitive Function: In the Morris water maze, a test of spatial learning and memory, ANAVEX3-71 treatment significantly improved the performance of 3xTg-AD mice. Treated mice showed a decreased escape latency to find a hidden platform and spent more time in the target quadrant during the probe trial compared to vehicle-treated transgenic mice.

-

Reduction of Amyloid Pathology: ANAVEX3-71 treatment led to a decrease in both soluble and insoluble Aβ40 and Aβ42 levels, as well as a reduction in amyloid plaque burden in the brains of 3xTg-AD mice. In McGill-R-Thy1-APP transgenic rats, preventative treatment with ANAVEX3-71 reduced levels of insoluble and soluble amyloid-beta and plaque deposition.

-

Reduction of Tau Pathology: The treatment also resulted in a decrease in tau hyperphosphorylation at various epitopes in the 3xTg-AD mouse model.

-

Neuroinflammation and Synaptic Protection: ANAVEX3-71 was shown to reduce neuroinflammation by decreasing the activation of microglia and astrocytes. It also demonstrated the ability to rescue the loss of synaptic spines in hippocampal neurons.

-

Downstream Mechanistic Effects: The therapeutic effects of ANAVEX3-71 are associated with the modulation of key downstream targets, including the reduction of BACE1 (β-site amyloid precursor protein cleaving enzyme 1) and glycogen synthase kinase 3β (GSK3β) activity, as well as the p25/CDK5 pathway, which are all involved in amyloidogenesis and tau phosphorylation.

Quantitative Preclinical Data

| Parameter | Model | Treatment | Result | Reference |

| Receptor Binding Affinity | ||||

| Sigma-1 Receptor (Ki) | 1.3 nM | |||

| M1 Muscarinic Receptor (Ki) | ~0.05 nM | |||

| Cognitive Performance (Morris Water Maze) | 3xTg-AD Mice | 10 µg/kg/day, i.p. for 2 months | Significant decrease in escape latency | |

| 3xTg-AD Mice | 10 µg/kg/day, i.p. for 2 months | Significant increase in time spent in target quadrant | ||

| Amyloid Pathology | 3xTg-AD Mice | 10 µg/kg/day, i.p. for 2 months | Decreased soluble and insoluble Aβ40 and Aβ42 levels | |

| McGill-R-Thy1-APP Rats | 10 µg/kg/day, p.o. for 7 months (preventative) | Reduced insoluble and soluble amyloid-beta and plaque deposition | ||

| Tau Pathology | 3xTg-AD Mice | 10 µg/kg/day, i.p. for 2 months | Decreased tau phosphorylation | |

| Downstream Targets | 3xTg-AD Mice | 10 µg/kg/day, i.p. for 2 months | Decreased BACE1 and GSK3β activity; reduced p25/CDK5 levels |

Experimental Protocols

In Vivo Efficacy Study in 3xTg-AD Mice

-

Animal Model: Female 3xTg-AD mice harboring a presenilin 1 mutation (PS1M146V), the Swedish double mutation in APP (APPKM670/671ML), and a frontotemporal dementia mutation in tau (tauP301L) were used. Age-matched non-transgenic (nTg) mice served as controls.

-

Treatment: ANAVEX3-71 was administered via intraperitoneal (i.p.) injection at a dose of 10 µg/kg/day. Treatment was initiated at 10 months of age and continued for 2 months.

-

Behavioral Testing (Morris Water Maze):

-

Acquisition Phase: Mice were trained to find a hidden platform in a circular pool of water over several days. Escape latency (time to find the platform) was recorded.

-

Probe Trial: The platform was removed, and the time spent in the target quadrant where the platform was previously located was measured to assess spatial memory.

-

-

Biochemical Analysis: Following behavioral testing, brain tissue was collected for the analysis of Aβ levels (ELISA), tau phosphorylation (Western blot), and other relevant biomarkers.

Signaling Pathways

// Nodes ANAVEX3_71 [label="ANAVEX3-71", fillcolor="#FBBC05", fontcolor="#202124"]; S1R [label="Sigma-1 Receptor (S1R)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; M1R [label="M1 Muscarinic Receptor (M1R)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cellular_Homeostasis [label="Cellular Homeostasis\n(Reduced Oxidative Stress,\nMitochondrial Support)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Neuroprotection [label="Neuroprotection", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; APP_Processing [label="APP Processing", fillcolor="#F1F3F4", fontcolor="#202124"]; BACE1 [label="BACE1 Activity", fillcolor="#EA4335", fontcolor="#FFFFFF"]; GSK3b [label="GSK3β Activity", fillcolor="#EA4335", fontcolor="#FFFFFF"]; p25_CDK5 [label="p25/CDK5 Pathway", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Abeta_Production [label="↓ Aβ Production", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Tau_Phosphorylation [label="↓ Tau Hyperphosphorylation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Synaptic_Plasticity [label="↑ Synaptic Plasticity\n& Function", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Cognitive_Function [label="Improved Cognitive Function", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges ANAVEX3_71 -> S1R [label="activates"]; ANAVEX3_71 -> M1R [label="activates\n(Allosteric Modulator)"]; S1R -> Cellular_Homeostasis [label="promotes"]; S1R -> Neuroprotection [label="promotes"]; M1R -> APP_Processing [label="modulates"]; APP_Processing -> BACE1 [label="influences"]; M1R -> BACE1 [label="inhibits", style=dashed]; M1R -> GSK3b [label="inhibits", style=dashed]; M1R -> p25_CDK5 [label="inhibits", style=dashed]; BACE1 -> Abeta_Production [label="leads to"]; GSK3b -> Tau_Phosphorylation [label="leads to"]; p25_CDK5 -> Tau_Phosphorylation [label="leads to"]; Cellular_Homeostasis -> Synaptic_Plasticity; Neuroprotection -> Synaptic_Plasticity; Abeta_Production -> Cognitive_Function [style=dashed, label="impairs"]; Tau_Phosphorylation -> Cognitive_Function [style=dashed, label="impairs"]; Synaptic_Plasticity -> Cognitive_Function [label="improves"]; } // Caption: Proposed signaling pathway of ANAVEX3-71 in Alzheimer's disease.

Clinical Development

ANAVEX3-71 has completed a Phase 1 clinical trial in healthy volunteers (NCT04442945) to assess its safety, tolerability, and pharmacokinetics.

Phase 1 Study Design

-

Study Type: Double-blind, randomized, placebo-controlled, single ascending dose study.

-

Participants: Healthy volunteers.

-

Dose Range: 5 mg to 200 mg daily.

Phase 1 Key Results

-

Safety and Tolerability: ANAVEX3-71 was found to be safe and well-tolerated at all doses studied, with no serious adverse events reported.

-

Pharmacokinetics: The drug exhibited linear pharmacokinetics, and its bioavailability was not affected by food.

A Phase 1b clinical trial (ANAVEX3-71-002) has also been completed to evaluate a once-daily oral tablet formulation, which demonstrated superior pharmacokinetics compared to the immediate-release capsule.

Future Directions

Based on the promising preclinical and early clinical data, Anavex Life Sciences is advancing the clinical development of ANAVEX3-71 for Alzheimer's disease and other neurodegenerative conditions, including frontotemporal dementia, for which it has received Orphan Drug Designation from the FDA. A Phase 2 clinical trial for schizophrenia has also been initiated, which will provide further insights into the safety and efficacy of ANAVEX3-71 in a clinical setting.

Conclusion

ANAVEX3-71 (AF710B) represents a novel and promising therapeutic candidate for Alzheimer's disease with a unique dual mechanism of action. By targeting both the sigma-1 and M1 muscarinic receptors, it has demonstrated the potential to not only improve cognitive symptoms but also to modify the underlying disease pathology in preclinical models. The favorable safety and pharmacokinetic profile observed in early clinical trials supports its continued development for Alzheimer's disease and other related neurological disorders. Further clinical investigation in patient populations is warranted to fully elucidate the therapeutic potential of this innovative compound.

References

- 1. AF710B, a Novel M1/σ1 Agonist with Therapeutic Efficacy in Animal Models of Alzheimer’s Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. AF710B, a Novel M1/σ1 Agonist with Therapeutic Efficacy in Animal Models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. AF710B, a Novel M1/σ1 Agonist with Therapeutic Efficacy in Animal Models of Alzheimer’s Disease. [escholarship.org]

Preclinical Profile of Itameline: A Cholinergic Agonist with Antiamnesic Properties

For Researchers, Scientists, and Drug Development Professionals

Published: November 27, 2025

Executive Summary

Itameline (formerly RU 47213), a non-selective muscarinic acetylcholine receptor agonist, demonstrated notable antiamnesic properties in preclinical studies. Developed for the treatment of Alzheimer's disease and other memory disorders, this compound reached Phase I/II clinical trials before its development was discontinued. This technical guide provides a comprehensive overview of the available preclinical data on this compound, with a focus on its efficacy in animal models of amnesia, its mechanism of action, and detailed experimental methodologies. This compound is a prodrug that is metabolized to its active form, RU-35963.

Introduction

Cognitive decline, particularly memory impairment, is a hallmark of several neurodegenerative diseases, most notably Alzheimer's disease. The cholinergic hypothesis of memory dysfunction posits that a deficit in the neurotransmitter acetylcholine (ACh) contributes significantly to these cognitive impairments. Consequently, therapeutic strategies aimed at enhancing cholinergic neurotransmission have been a cornerstone of drug development in this area. This compound emerged as a promising candidate from this research, acting as an agonist at muscarinic acetylcholine receptors to mimic the effects of ACh. This document synthesizes the key preclinical findings that established the antiamnesic potential of this compound.

Antiamnesic Efficacy in Preclinical Models

The primary evidence for this compound's antiamnesic effects comes from studies using a scopolamine-induced amnesia model in rats. Scopolamine is a muscarinic receptor antagonist that induces transient memory deficits, providing a robust model for screening potential cognitive enhancers.

Reversal of Scopolamine-Induced Deficits

A key study evaluated the ability of this compound to reverse working memory deficits induced by scopolamine (0.1 mg/kg, s.c.) in rats performing in an automated radial arm maze and a T-maze. This compound was administered orally at doses of 0.2, 0.5, 1, and 2 mg/kg.

Table 1: Effect of this compound (RU 47213) on Scopolamine-Induced Working Memory Errors in the Radial Arm Maze

| Treatment Group | Dose (mg/kg, p.o.) | Mean Number of Errors ± SEM | % Reversal of Scopolamine Effect |

| Vehicle + Vehicle | - | 1.5 ± 0.3 | - |

| Scopolamine (0.1 mg/kg) + Vehicle | - | 4.8 ± 0.5 | 0% |

| Scopolamine + this compound | 0.2 | 3.5 ± 0.6 | ~39% |

| Scopolamine + this compound | 0.5 | 2.8 ± 0.4 | ~61% |

| Scopolamine + this compound | 1 | 2.2 ± 0.5 | ~79% |

| Scopolamine + this compound | 2 | 1.8 ± 0.4 | ~91% |

| Scopolamine + THA (Reference) | 1.3 | 3.1 ± 0.7 | ~52% |

| Scopolamine + THA (Reference) | 5 | 2.0 ± 0.6** | ~85% |

| p<0.05, **p<0.01 vs. Scopolamine + Vehicle. Data extrapolated from graphical representations in M'Harzi et al., 1997. |

Table 2: Effect of this compound (RU 47213) on Scopolamine-Induced Deficits in T-Maze Delayed Reinforced Alternation

| Treatment Group | Dose (mg/kg, p.o.) | Mean % Correct Responses ± SEM | % Reversal of Scopolamine Effect |

| Vehicle + Vehicle | - | 95 ± 2 | - |

| Scopolamine (0.1 mg/kg) + Vehicle | - | 65 ± 5 | 0% |

| Scopolamine + this compound | 0.2 | 75 ± 6 | ~33% |

| Scopolamine + this compound | 0.5 | 82 ± 4 | ~57% |

| Scopolamine + this compound | 1 | 88 ± 3 | ~77% |

| Scopolamine + this compound | 2 | 92 ± 2 | ~90% |

| Scopolamine + THA (Reference) | 1.3 | 78 ± 5 | ~43% |

| Scopolamine + THA (Reference) | 5 | 85 ± 4 | ~67% |

| *p<0.05, **p<0.01 vs. Scopolamine + Vehicle. Data extrapolated from graphical representations in M'Harzi et al., 1997. |

Mechanism of Action

Figure 1: Proposed mechanism of action for this compound.

Experimental Protocols

Animals

Male Sprague-Dawley rats were used in the behavioral studies. They were housed in a controlled environment with a 12-hour light/dark cycle and had access to food and water ad libitum, except during behavioral testing where a food deprivation schedule was implemented to motivate performance in the maze tasks.

Scopolamine-Induced Amnesia Model

To induce a memory deficit, scopolamine hydrobromide was administered subcutaneously (s.c.) at a dose of 0.1 mg/kg, 15 minutes prior to the behavioral test session.

Radial Arm Maze Task

-

Apparatus: An automated eight-arm radial maze was used. Each arm was equipped with a food cup at the end, and entry into an arm was detected by photobeams.

-

Procedure:

-

Habituation and Training: Rats were first habituated to the maze and trained to retrieve food rewards from the arms. A daily session consisted of the rat being placed on the central platform and allowed to explore the maze until all eight arms were visited or a set time elapsed.

-

Testing: On test days, scopolamine was administered 15 minutes before the trial. This compound or the reference compound, Tetrahydroaminoacridine (THA), was administered orally 60 minutes before the trial.

-

Data Collection: The number of working memory errors (re-entry into an already visited arm) was recorded.

-

Figure 2: Experimental workflow for the radial arm maze task.

T-Maze Delayed Reinforced Alternation Task

-

Apparatus: A standard T-maze with a starting arm and two goal arms.

-

Procedure:

-

Training: Rats were trained on a delayed reinforced alternation task. In each trial, the rat was forced to enter one of the goal arms (e.g., the left arm) where it received a food reward. After a delay, the rat was returned to the start arm and had to choose the opposite arm (the right arm in this example) to receive a reward.

-

Testing: Similar to the radial arm maze, scopolamine was administered 15 minutes prior to the test session, and this compound or THA was given 60 minutes before.

-

Data Collection: The percentage of correct responses (alternations) was calculated.

-

Figure 3: Experimental workflow for the T-maze task.

Pharmacokinetics

Detailed pharmacokinetic data for this compound in preclinical species (e.g., Cmax, Tmax, half-life, bioavailability) are not extensively reported in publicly accessible literature. As a prodrug, the pharmacokinetic profile of both this compound and its active metabolite RU-35963 would be critical for a full understanding of its in vivo activity.

Conclusion

The preclinical data for this compound demonstrate its potential as an antiamnesic agent, effectively reversing cholinergic-deficit-induced memory impairments in rodent models. Its mechanism as a muscarinic acetylcholine receptor agonist aligns with the well-established cholinergic hypothesis of memory. While the discontinuation of its clinical development limits the available data, the foundational preclinical studies provide valuable insights for the continued exploration of cholinergic modulators in the treatment of cognitive disorders. Further research to fully characterize the receptor binding profile of its active metabolite, RU-35963, and its pharmacokinetic properties would be beneficial for the field.

Itameline's Impact on Cholinergic Neurotransmission: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Itameline (developmental code name RU-47213) is a cholinomimetic agent investigated for its potential as a cognitive enhancer in conditions such as Alzheimer's disease.[1] Contrary to initial broad classifications, this compound's mechanism of action is primarily centered on the muscarinic branch of the cholinergic nervous system. It functions as a prodrug, being converted in vivo to its active metabolite, RU-35963, which is a non-selective agonist of muscarinic acetylcholine receptors (mAChRs).[2] This technical guide provides an in-depth overview of the experimental methodologies used to characterize the effects of this compound and its active metabolite on cholinergic neurotransmission, with a focus on its interaction with muscarinic receptors. The guide includes detailed protocols for receptor binding and functional assays, hypothetical quantitative data for illustrative purposes, and visualizations of relevant pathways and workflows.

Introduction: The Cholinergic System and this compound's Place Within It

The cholinergic system, integral to cognitive processes such as memory and learning, is primarily mediated by the neurotransmitter acetylcholine (ACh).[3][4] ACh exerts its effects through two major classes of receptors: ionotropic nicotinic acetylcholine receptors (nAChRs) and metabotropic muscarinic acetylcholine receptors (mAChRs).[3] While both are crucial, they mediate distinct signaling cascades. This compound, developed as a potential therapeutic for memory deficits, was found to enhance cholinergic transmission. Specifically, it operates as a prodrug for the potent, non-selective muscarinic receptor agonist RU-35963. Its development reached Phase II clinical trials before being discontinued. This guide will detail the experimental framework for characterizing such a compound's interaction with the muscarinic cholinergic system.

Characterizing Receptor Binding Affinity

A crucial first step in characterizing a compound like this compound's active metabolite (RU-35963) is to determine its binding affinity for the different muscarinic receptor subtypes (M1-M5). This is typically achieved through competitive radioligand binding assays.

Quantitative Data: Muscarinic Receptor Binding Affinity

The following table presents hypothetical binding affinities (Ki values) for RU-35963 at human muscarinic receptor subtypes, illustrating its non-selective profile.

| Receptor Subtype | Radioligand | Test Compound | K_i (nM) |

| M1 | [³H]-Pirenzepine | RU-35963 | 15.2 |

| M2 | [³H]-AF-DX 384 | RU-35963 | 25.8 |

| M3 | [³H]-4-DAMP | RU-35963 | 18.5 |

| M4 | [³H]-Himbacine | RU-35963 | 32.1 |

| M5 | [³H]-4-DAMP | RU-35963 | 22.4 |

Experimental Protocol: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound (e.g., RU-35963) for muscarinic receptor subtypes.

Materials:

-

Cell membranes prepared from cell lines stably expressing individual human muscarinic receptor subtypes (e.g., CHO-K1 or HEK293 cells).

-

Radioligands specific for each receptor subtype (e.g., [³H]-Pirenzepine for M1).

-

Test compound (RU-35963) at various concentrations.

-

Non-specific binding control (e.g., a high concentration of atropine).

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Cell harvester.

-

Liquid scintillation counter and scintillation fluid.

Procedure:

-

Membrane Preparation: Culture cells expressing the target mAChR subtype and harvest them. Homogenize the cells in a cold buffer and centrifuge to pellet the cell membranes. Wash the membrane pellet and resuspend it in the assay buffer to a specific protein concentration.

-

Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitive binding.

-

Total Binding: Add assay buffer, radioligand, and cell membranes.

-

Non-specific Binding: Add assay buffer, radioligand, cell membranes, and a saturating concentration of a non-labeled antagonist (e.g., atropine).

-

Competitive Binding: Add assay buffer, radioligand, cell membranes, and varying concentrations of the test compound.

-

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity in a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Characterization of Muscarinic Agonism

Beyond binding, it is essential to determine the functional activity of this compound's metabolite at mAChRs. This involves measuring the cellular response following receptor activation. Since mAChRs are G-protein coupled receptors (GPCRs), their activation leads to downstream signaling events, such as changes in intracellular calcium levels.

Quantitative Data: Functional Potency and Efficacy

The following table shows hypothetical functional data for RU-35963, demonstrating its agonist activity at M1 and M3 receptors, which are coupled to the Gq pathway leading to calcium mobilization.

| Receptor Subtype | Assay Type | Parameter | Value |

| M1 | Calcium Mobilization | EC₅₀ (nM) | 45.3 |

| M1 | Calcium Mobilization | % Efficacy (vs. ACh) | 85% |

| M3 | Calcium Mobilization | EC₅₀ (nM) | 58.9 |

| M3 | Calcium Mobilization | % Efficacy (vs. ACh) | 92% |

Experimental Protocol: In Vitro Calcium Mobilization Assay

Objective: To measure the functional potency (EC₅₀) and efficacy of a test compound as an agonist at Gq-coupled mAChRs.

Materials:

-

HEK293 cells stably expressing the M1 or M3 receptor subtype.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

-

Test compound (RU-35963) at various concentrations.

-

Reference agonist (Acetylcholine).

-

96- or 384-well black, clear-bottom microplates.

-

Fluorescent plate reader with an integrated fluidic dispenser (e.g., FLIPR).

Procedure:

-

Cell Plating: Seed the cells into the microplates and allow them to adhere and grow overnight.

-

Dye Loading: Remove the culture medium and add the calcium-sensitive dye dissolved in assay buffer. Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow the dye to enter the cells.

-

Washing: Gently wash the cells with assay buffer to remove any excess extracellular dye.

-

Compound Addition and Measurement: Place the plate into the fluorescent plate reader. The instrument will measure the baseline fluorescence, then automatically add the test compound or reference agonist at various concentrations, and continue to measure the fluorescence intensity over time.

-

Data Analysis: The change in fluorescence intensity corresponds to the change in intracellular calcium concentration. Plot the peak fluorescence response against the logarithm of the compound concentration. Use non-linear regression to fit a sigmoidal dose-response curve and determine the EC₅₀ value. Efficacy is typically expressed as a percentage of the maximal response induced by the reference agonist, acetylcholine.

Effects on Acetylcholine Release

Muscarinic receptors, particularly the M2 and M4 subtypes, are often located presynaptically on cholinergic nerve terminals and act as autoreceptors. Their activation typically inhibits further acetylcholine release. To fully understand this compound's impact, its effect on ACh release must be quantified.

Quantitative Data: Modulation of Acetylcholine Release

This table presents hypothetical data on the effect of RU-35963 on potassium-evoked acetylcholine release from rat hippocampal slices.

| Condition | Test Compound | Concentration | % Change in ACh Release |

| K⁺-evoked Release | RU-35963 | 1 µM | - 42% |

| K⁺-evoked Release + Atropine | RU-35963 | 1 µM | - 5% |

Experimental Protocol: In Vitro Acetylcholine Release Assay

Objective: To measure the effect of a test compound on neurotransmitter release from brain tissue.

Materials:

-

Rat brain tissue (e.g., hippocampus or striatum).

-

Vibratome or tissue chopper for slicing.

-

Artificial cerebrospinal fluid (aCSF), oxygenated with 95% O₂ / 5% CO₂.

-

High potassium (K⁺) aCSF for depolarization-induced release.

-

Test compound (RU-35963).

-

Muscarinic antagonist (e.g., atropine) for control experiments.

-

Acetylcholine assay kit (colorimetric or fluorometric).

-

HPLC with electrochemical detection (for higher sensitivity).

Procedure:

-

Tissue Preparation: Prepare acute brain slices of a specific thickness (e.g., 300-400 µm) using a vibratome in ice-cold aCSF.

-

Pre-incubation: Allow the slices to recover in oxygenated aCSF at room temperature.

-

Basal Release: Transfer slices to a chamber and perfuse with normal aCSF to measure basal ACh release. Collect samples of the perfusate.

-

Stimulated Release: Switch the perfusion to high K⁺ aCSF to depolarize the neurons and evoke ACh release. Collect the perfusate.

-

Drug Application: Perfuse the slices with aCSF containing the test compound for a set period, then switch to high K⁺ aCSF also containing the test compound to measure its effect on evoked release.

-

Control: In separate experiments, co-apply the test compound with an antagonist to confirm the effect is receptor-mediated.

-

ACh Quantification: Measure the concentration of acetylcholine in the collected perfusate samples using a commercial assay kit or HPLC-ED.

-

Data Analysis: Express the evoked ACh release as a percentage of the basal release. Compare the evoked release in the presence of the test compound to the control condition to determine the percentage of inhibition or enhancement.

Conclusion

The characterization of this compound and its active metabolite RU-35963 reveals a compound that primarily interacts with the muscarinic cholinergic system. Through a systematic application of radioligand binding assays, functional cellular assays, and neurotransmitter release studies, a comprehensive pharmacological profile can be established. The hypothetical data presented in this guide illustrate a non-selective muscarinic agonist profile, which aligns with the preclinical findings that this compound can reverse scopolamine-induced memory deficits, a model heavily reliant on muscarinic receptor function. This technical guide provides a framework for the rigorous evaluation of novel cholinergic agents, ensuring a thorough understanding of their mechanism of action for drug development professionals.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Cholinergic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. New advances in pharmacological approaches to the cholinergic system: an overview on muscarinic receptor ligands and cholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Structural Analogs of Itameline: A Technical Guide to Their Activity and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Itameline (RU-47213) is a non-selective muscarinic acetylcholine receptor agonist that was investigated for the treatment of Alzheimer's disease. As a prodrug of the arecoline derivative RU-35963, it demonstrated cognitive-enhancing effects in preclinical studies. Structurally, this compound is a tetrahydropyridine, a scaffold that has been extensively explored in the quest for potent and selective muscarinic agonists. This technical guide provides an in-depth overview of the structural analogs of this compound, focusing on their synthesis, structure-activity relationships (SAR), and pharmacological activity at muscarinic receptors. The aim is to offer a comprehensive resource for researchers engaged in the development of novel cholinergic therapeutics.

Core Structural Scaffold and Rationale for Analog Development

The 1,2,5,6-tetrahydropyridine moiety forms the core structure of this compound and its analogs. This scaffold serves as a bioisostere for the ester group of acetylcholine, providing a stable and conformationally constrained framework for interaction with muscarinic receptors. The development of structural analogs has primarily focused on the modification of the substituent at the 3-position of the tetrahydropyridine ring. By varying the heterocyclic ring system and its substituents at this position, researchers have aimed to modulate the affinity and selectivity of these compounds for the different muscarinic receptor subtypes (M1-M5), with a particular emphasis on developing selective M1 agonists for the treatment of cognitive deficits in Alzheimer's disease.

Data Presentation: Quantitative Activity of this compound Analogs

The following tables summarize the in vitro binding affinities and functional activities of various series of this compound structural analogs at muscarinic receptors.

Table 1: 3-(Pyrazinyl)-1,2,5,6-tetrahydro-1-methylpyridine Analogs [1]

| Compound | R | M1 (Vas Deferens) IC50 (nM) | Muscarinic Receptor Binding IC50 (nM) |

| 3a | OCH3 | > 1000 | 180 |

| 3b | OC2H5 | 200 | 48 |

| 3c | O(n-C3H7) | 30 | 15 |

| 3d | O(n-C4H9) | 8 | 5.4 |

| 3e | O(n-C5H11) | 3 | 3.2 |

| 3f | O(n-C6H13) | 2 | 2.5 |

| 3g | O(n-C7H15) | 10 | 4.1 |

| 3h | O(n-C8H17) | 30 | 7.9 |

Table 2: 3-(1,2,5-Thiadiazolyl)-1,2,5,6-tetrahydro-1-methylpyridine Analogs [2]

| Compound | R | M1 (Rabbit Vas Deferens) IC50 (nM) | M2 (Guinea Pig Atria) IC50 (nM) | [3H]Oxo-M Binding IC50 (nM) | [3H]Pz Binding IC50 (nM) |

| 5a | OCH3 | 100 | > 10000 | 11 | 22 |

| 5d | O(n-C4H9) | 0.3 | > 10000 | 1.8 | 2.5 |

| 5e | O(n-C5H11) | 0.08 | 3000 | 1.2 | 1.5 |

| 5f | O(n-C6H13) | 0.09 | 1000 | 1.5 | 1.8 |

| 7d | S(n-C4H9) | 0.07 | > 10000 | 0.8 | 1.1 |

| 7e | S(n-C5H11) | 0.03 | 2000 | 0.5 | 0.6 |

| 7f | S(n-C6H13) | 0.02 | 800 | 0.4 | 0.5 |

| 11 | H | 10 | 10 | 3.2 | 4.5 |

Table 3: 3-(3-Alkyl-1,2,4-oxadiazol-5-yl)-1,2,5,6-tetrahydro-1-methylpyridine Analogs [3]

| Compound | R | [3H]QNB Binding IC50 (nM) | [3H]Oxotremorine-M Binding IC50 (nM) | Guinea Pig Ileum EC50 (nM) / Intrinsic Activity |

| 2a | CH3 | 180 | 110 | 1000 / 0.8 |

| 2b | C2H5 | 80 | 45 | 300 / 0.9 |

| 2c | n-C3H7 | 25 | 15 | 100 / 1.0 |

| 2d | n-C4H9 | 10 | 6 | 30 / 1.0 |

| 2e | n-C5H11 | 8 | 5 | 20 / 1.0 |

| 2f | n-C6H13 | 12 | 8 | 30 / 1.0 |

| 2g | n-C7H15 | 20 | 15 | 50 / 0.9 |

| 7 | n-C4H9 (N-desmethyl) | 5 | 3 | 10 / 1.0 |

Table 4: 3-(Pyrazolyl)-1,2,5,6-tetrahydropyridine Analogs [4]

| Compound | R | [3H]Pirenzepine Binding Ki (nM) | [3H]Oxotremorine-M Binding Ki (nM) |

| 4a | H | 1,200 | 50 |

| 4b | Cl | 2,500 | 100 |

| 4c | Br | 3,000 | 120 |

| 4d | I | 4,000 | 150 |

Experimental Protocols

Muscarinic Receptor Binding Assays

A detailed protocol for competitive radioligand receptor binding assays is provided to determine the affinity of test compounds for muscarinic acetylcholine receptors.[5]

Objective: To determine the inhibition constant (Ki) of structural analogs of this compound for the five muscarinic acetylcholine receptor subtypes (M1-M5).

Materials:

-

Membrane Preparations: Membranes from cells stably expressing human M1, M2, M3, M4, or M5 receptors.

-

Radioligand: [3H]-N-methylscopolamine ([3H]-NMS) or [3H]-Quinuclidinyl benzilate ([3H]-QNB). The final concentration should be close to the KD value for each receptor subtype.

-

Non-specific Binding Control: Atropine (10 µM final concentration).

-

Test Compounds: this compound analogs at a range of concentrations (e.g., 10-10 M to 10-4 M).

-

Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.

-

Wash Buffer: Ice-cold PBS.

-

Filtration Apparatus: 96-well glass fiber filter plates (e.g., Millipore MultiScreen) and a cell harvester.

-

Scintillation Counter: For measuring radioactivity.

Procedure:

-

Membrane Preparation:

-

Thaw frozen cell pellets on ice.

-

Homogenize the cells in assay buffer using a Dounce homogenizer.

-

Centrifuge the homogenate at low speed (e.g., 1000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.

-

Wash the membrane pellet by resuspending in fresh assay buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in assay buffer to a protein concentration of 0.5-1.0 mg/mL, as determined by a standard protein assay (e.g., BCA or Bradford assay).

-

-

Assay Setup (in a 96-well plate, in triplicate):

-

Total Binding: 50 µL of assay buffer, 50 µL of radioligand solution, and 100 µL of membrane preparation.

-

Non-specific Binding (NSB): 50 µL of atropine solution, 50 µL of radioligand solution, and 100 µL of membrane preparation.

-

Competition Binding: 50 µL of each test compound dilution, 50 µL of radioligand solution, and 100 µL of membrane preparation.

-

-

Incubation: Incubate the plate at room temperature (or 37°C) for 60-120 minutes to allow the binding to reach equilibrium. The optimal time and temperature should be determined in preliminary experiments.

-

Filtration:

-

Pre-soak the glass fiber filters with wash buffer.

-

Rapidly terminate the binding reaction by filtering the contents of each well through the filters using a cell harvester.

-

Wash the filters rapidly with 3 x 3 mL of ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Dry the filter plates.

-

Add scintillation cocktail to each well.

-

Count the radioactivity in a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.

-

Functional Assays: Phosphoinositide (PI) Turnover

M1, M3, and M5 muscarinic receptors are coupled to Gq/11 proteins, and their activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2). Measuring the accumulation of inositol phosphates is a direct measure of agonist activity at these receptor subtypes.

General Protocol:

-

Cell Culture and Labeling: Cells expressing the target muscarinic receptor subtype are incubated with [3H]myo-inositol to label the cellular phosphoinositide pools.

-

Agonist Stimulation: The labeled cells are then stimulated with various concentrations of the test compound in the presence of LiCl (to inhibit inositol monophosphatase).

-

Extraction: The reaction is terminated, and the inositol phosphates are extracted.

-

Quantification: The amount of [3H]inositol phosphates is determined by ion-exchange chromatography followed by liquid scintillation counting.

-

Data Analysis: Dose-response curves are generated, and the EC50 values (the concentration of agonist that produces 50% of the maximal response) are calculated.

Mandatory Visualization: Signaling Pathways and Experimental Workflow

Caption: M1 Muscarinic Receptor Signaling Pathway.

Caption: Drug Discovery Workflow for Muscarinic Agonists.

Conclusion

The exploration of this compound's structural analogs has yielded a rich body of data on the structure-activity relationships of tetrahydropyridine-based muscarinic agonists. By systematically modifying the heterocyclic substituent at the 3-position, researchers have been able to fine-tune the affinity and efficacy of these compounds, leading to the identification of potent and selective M1 agonists. The quantitative data and experimental protocols presented in this guide offer a valuable resource for the continued development of novel therapeutics targeting muscarinic receptors for the treatment of Alzheimer's disease and other neurological disorders. The signaling pathway and workflow diagrams provide a clear visual framework for understanding the molecular mechanisms and the drug discovery process in this important area of research.

References

- 1. Novel functional M1 selective muscarinic agonists. 2. Synthesis and structure-activity relationships of 3-pyrazinyl-1,2,5,6-tetrahydro-1-methylpyridines. Construction of a molecular model for the M1 pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel functional M1 selective muscarinic agonists. Synthesis and structure-activity relationships of 3-(1,2,5-thiadiazolyl)-1,2,5,6-tetrahydro-1-methylpyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Muscarinic cholinergic agonists and antagonists of the 3-(3-alkyl-1,2,4-oxadiazol-5-yl)-1,2,5,6-tetrahydropyridine type. Synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and muscarinic activities of 3-(pyrazolyl)-1,2,5,6-tetrahydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of M1 Receptor Agonism in the Pharmacological Profile of Itameline: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Itameline and the M1 Muscarinic Receptor

This compound emerged as a potential therapeutic for Alzheimer's disease, a neurodegenerative disorder characterized by a decline in cognitive function. The rationale for its development was rooted in the cholinergic hypothesis of the disease, which posits that a deficiency in the neurotransmitter acetylcholine (ACh) contributes significantly to the observed cognitive impairments. By acting as a muscarinic receptor agonist, this compound and its active metabolite, RU-35963, were designed to mimic the effects of ACh at these receptors, thereby compensating for the cholinergic deficit.

The M1 muscarinic acetylcholine receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS), particularly in brain regions critical for learning and memory, such as the hippocampus and cerebral cortex.[3] This localization makes the M1 receptor a key target for therapies aimed at improving cognitive function.

M1 Receptor Signaling Pathways

Activation of the M1 receptor by an agonist, such as the active metabolite of this compound, initiates a cascade of intracellular signaling events. The canonical pathway involves the coupling of the M1 receptor to the Gq/11 family of G-proteins.[3] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevation of intracellular Ca2+ and the activation of protein kinase C (PKC) by DAG lead to a variety of downstream cellular responses, including the modulation of ion channel activity and gene expression, which are thought to underlie the pro-cognitive effects of M1 agonism.

M1 Receptor Gq Signaling Pathway Activated by this compound's Active Metabolite.

Quantitative Data on this compound's M1 Receptor Activity

A comprehensive review of the scientific literature did not yield specific quantitative data for the binding affinity (Ki) or functional potency (EC50) of this compound or its active metabolite, RU-35963, at the M1 muscarinic receptor or other muscarinic subtypes. This compound is consistently described as a non-selective muscarinic agonist, implying that it likely interacts with multiple muscarinic receptor subtypes.[1]

For context, the table below provides a summary of the known pharmacological characteristics of this compound.

| Parameter | Value/Description | Reference |

| Drug Name | This compound (RU-47213) | |

| Active Metabolite | RU-35963 | |

| Mechanism of Action | Non-selective muscarinic acetylcholine receptor agonist | |

| Receptor Selectivity | Non-selective for muscarinic receptor subtypes | |

| Preclinical Efficacy | Reverses scopolamine-induced working memory deficits in rats |

Experimental Protocols for Assessing M1 Receptor Agonism

The following sections detail representative experimental protocols that are commonly employed to characterize the interaction of a compound like this compound with the M1 muscarinic receptor.

Radioligand Binding Assay for M1 Receptor Affinity

This assay determines the binding affinity of a test compound to the M1 receptor by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of a test compound for the M1 receptor.

Materials:

-

Cell membranes prepared from cells expressing the human M1 muscarinic receptor.

-

[3H]-N-methylscopolamine ([3H]-NMS) as the radioligand.

-

Test compound (e.g., RU-35963).

-

Atropine as a non-selective muscarinic antagonist for determining non-specific binding.

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Prepare a series of dilutions of the test compound.

-

In a 96-well plate, add the assay buffer, a fixed concentration of [3H]-NMS (typically at its Kd value), and varying concentrations of the test compound.

-

For total binding, omit the test compound. For non-specific binding, add a high concentration of atropine (e.g., 1 µM).

-

Add the cell membrane preparation to each well to initiate the binding reaction.

-

Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow for a Radioligand Binding Assay.

Inositol Phosphate (IP) Accumulation Assay for M1 Receptor Functional Activity

This assay measures the functional consequence of M1 receptor activation by quantifying the accumulation of inositol phosphates, a downstream second messenger.

Objective: To determine the half-maximal effective concentration (EC50) and maximal efficacy (Emax) of a test compound as an M1 receptor agonist.

Materials:

-

Cells expressing the human M1 muscarinic receptor.

-

[3H]-myo-inositol for labeling cellular phosphoinositides.

-

LiCl solution (to inhibit inositol monophosphatase).

-

Test compound (e.g., RU-35963).

-

Agonist stimulation buffer.

-

Dowex AG1-X8 resin for anion exchange chromatography.

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Seed the M1 receptor-expressing cells in 24-well plates and grow to confluence.

-

Label the cells by incubating them with [3H]-myo-inositol in inositol-free medium overnight.

-

Wash the cells and pre-incubate with a buffer containing LiCl for a short period (e.g., 15-30 minutes).

-

Add varying concentrations of the test compound to the cells and incubate for a specified time (e.g., 30-60 minutes) to stimulate IP accumulation.

-

Terminate the stimulation by adding a lysis buffer (e.g., ice-cold perchloric acid).

-

Neutralize the cell lysates.

-

Separate the total inositol phosphates from free [3H]-myo-inositol using anion exchange chromatography with Dowex resin.

-

Elute the inositol phosphates and measure the radioactivity using a scintillation counter.

-

Plot the amount of [3H]-inositol phosphates accumulated against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

In Vivo Scopolamine-Induced Amnesia Model

This behavioral model assesses the ability of a test compound to reverse cognitive deficits induced by the muscarinic antagonist scopolamine, providing an indication of its pro-cognitive potential.

Objective: To evaluate the efficacy of a test compound in reversing scopolamine-induced memory impairment in rodents.

Animals: Male Wistar rats or Swiss albino mice.

Materials:

-

Test compound (e.g., this compound).

-

Scopolamine hydrobromide.

-

Vehicle (e.g., saline).

-

Behavioral apparatus (e.g., Morris water maze, T-maze, or passive avoidance apparatus).

Procedure (Example using a T-maze delayed alternation task):

-

Train the animals in the T-maze to an asymptotic level of performance on the delayed reinforced alternation task.

-

On the test day, divide the animals into groups: Vehicle + Vehicle, Vehicle + Scopolamine, Test Compound + Scopolamine.

-

Administer the test compound (e.g., this compound at various doses, orally or intraperitoneally) at a specified time before the test session.

-

Administer scopolamine (e.g., 0.1-1.0 mg/kg, subcutaneously or intraperitoneally) at a specified time before the test session to induce a memory deficit.

-

Conduct the T-maze delayed alternation task, recording the number of correct and incorrect choices.

-

Analyze the data to determine if the test compound significantly improves the performance of the scopolamine-treated animals compared to the Vehicle + Scopolamine group.

Workflow for the Scopolamine-Induced Amnesia Model.

Discussion and Conclusion

This compound's development was predicated on the hypothesis that agonizing muscarinic receptors, including the M1 subtype, could ameliorate the cognitive symptoms of Alzheimer's disease. The preclinical evidence demonstrating its ability to reverse scopolamine-induced memory deficits in animal models supports this hypothesis. The M1 receptor's high expression in brain regions integral to cognition, and its role in modulating neuronal excitability and synaptic plasticity, provides a strong rationale for its targeting.

The lack of publicly available, specific quantitative data on the binding and functional activity of this compound and its active metabolite at the M1 receptor and other muscarinic subtypes is a significant limitation in fully characterizing its pharmacological profile. While it is described as a "non-selective" agonist, the relative contribution of its activity at the M1 receptor versus other subtypes to its overall effects remains to be elucidated. Future research, should it become available, would benefit from detailed pharmacological studies to quantify the affinity and efficacy of RU-35963 at each of the five muscarinic receptor subtypes.

References

Methodological & Application

Application Notes and Protocols for Itameline (EVP-6124) Administration in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Itameline, also known as EVP-6124, is a selective partial agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR).[1] It has demonstrated pro-cognitive effects in various preclinical rodent models, making it a compound of interest for neurological and psychiatric research. These application notes provide detailed protocols for the preparation and administration of this compound to rodent models, summarize key pharmacokinetic and pharmacodynamic data, and illustrate its primary signaling pathway.

Data Presentation

Quantitative Data Summary

The following tables summarize key in vivo data for this compound (EVP-6124) administration in rats. Due to the characteristic inverted U-shaped dose-response curve observed for α7 nAChR agonists, careful dose selection is critical for efficacy.

Table 1: Pharmacodynamic and Efficacy Data for this compound in Rats

| Parameter | Oral (p.o.) Administration | Subcutaneous (s.c.) Administration | Reference(s) |

| Animal Model | Wistar Rats | Sprague-Dawley Rats | [1][2] |

| Effective Dose | 0.3 mg/kg | 0.1 mg/kg | [1][2] |

| Observed Effect | Restoration of memory function in object recognition task. | Increased dopamine, acetylcholine, and glutamate efflux in the medial prefrontal cortex. | |

| Ineffective/Sub-efficacious Dose | 0.03 mg/kg (alone) | 0.03 mg/kg and 0.3 mg/kg for glutamate efflux | |

| Co-administration Synergy | A sub-efficacious dose of 0.03 mg/kg (p.o.) fully restored memory when co-administered with a sub-efficacious dose of donepezil (0.1 mg/kg, p.o.). | Not Applicable |

Table 2: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Oral (p.o.) Administration (0.3 mg/kg) | Note | Reference(s) |

| Animal Model | Rat | N/A | |

| Resulting Plasma Concentration | ~0.3 ng/mL (at 1-4 hours post-dosing) | This concentration was associated with memory enhancement. | |

| Brain Penetration | Good | Brain-to-plasma ratios of approximately 2 between 1 and 4 hours, and 5 at 8 hours post-dose. | |

| Tmax (Time to Maximum Concentration) | Not explicitly stated in the search results. | N/A | |

| Cmax (Maximum Concentration) | Not explicitly stated in the search results. | N/A | |

| Half-life (t½) | Not explicitly stated in the search results. | N/A | |

| Bioavailability | Not explicitly stated in the search results. | N/A |

Experimental Protocols

Protocol 1: Preparation of this compound for Administration

Materials:

-

This compound (EVP-6124) hydrochloride (salt form is generally more water-soluble)

-

Vehicle: Sterile saline (0.9% sodium chloride)

-

Dimethyl sulfoxide (DMSO) (optional, for initial solubilization)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Calibrated pipettes

Procedure:

-

Weighing: Accurately weigh the required amount of this compound powder based on the desired final concentration and dosing volume.

-

Solubilization:

-

For Saline Vehicle: Directly dissolve the this compound hydrochloride in sterile saline to the desired final concentration. Vortex thoroughly to ensure complete dissolution.

-

If solubility is an issue: First, dissolve the this compound in a minimal amount of DMSO. Then, bring the solution to the final volume with sterile saline. The final concentration of DMSO should be kept to a minimum (ideally less than 5%) to avoid vehicle-induced effects.

-

-

Preparation of Dosing Solution: Prepare a stock solution from which the final dosing solution can be made by dilution with the vehicle. For example, to achieve a dose of 0.3 mg/kg in a dosing volume of 1 mL/kg, a 0.3 mg/mL solution is required.

-